molecular formula C13H22O5 B14905715 tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B14905715
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-UWVGGRQHSA-N
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Description

tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a formyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. Its stability and reactivity make it suitable for various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid or alcohol, which can then participate in further biochemical reactions. The formyl group can also undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules.

Comparison with Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the formyl and dioxane groups.

    tert-Butyl formate: Contains a formyl group but lacks the dioxane ring.

    tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Similar structure with a cyano group instead of a formyl group.

Uniqueness: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of both a formyl group and a dioxane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 2-[(4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1

InChI Key

JEFQIIXBSQLRTF-UWVGGRQHSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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